molecular formula C23H16F3N3O2S B11523820 N-[(2Z)-3-benzyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

N-[(2Z)-3-benzyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

Cat. No.: B11523820
M. Wt: 455.5 g/mol
InChI Key: OYKCKOAXWBCDEW-UHFFFAOYSA-N
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Description

N-[(2Z)-3-benzyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline is a complex organic compound with a unique structure that includes a thiazole ring, a benzyl group, a nitrophenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-benzyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzyl and nitrophenyl groups. The final step involves the addition of the trifluoromethyl group under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-benzyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[(2Z)-3-benzyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2Z)-3-benzyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline include other thiazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H16F3N3O2S

Molecular Weight

455.5 g/mol

IUPAC Name

3-benzyl-4-(3-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C23H16F3N3O2S/c24-23(25,26)18-9-5-10-19(13-18)27-22-28(14-16-6-2-1-3-7-16)21(15-32-22)17-8-4-11-20(12-17)29(30)31/h1-13,15H,14H2

InChI Key

OYKCKOAXWBCDEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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